methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate
Description
Methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate is a substituted imidazole derivative characterized by a methyl ester group at position 5 of the imidazole ring and a benzylamine moiety at position 2. This compound belongs to a class of nitrogen-containing heterocycles, which are widely studied for their diverse pharmacological and material science applications.
Properties
IUPAC Name |
methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-17-12(16)9-7-14-11(15-9)10(13)8-5-3-2-4-6-8/h2-7,10H,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKALLKVSFRFVEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N1)C(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which is then further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding imidazole carboxylic acids.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical processes. It may also interact with cellular receptors and modulate signal transduction pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues include:
Hydrogen-Bonding and Crystallography
- The amino(phenyl)methyl group in the target compound forms intramolecular N–H···O hydrogen bonds (S(6) motif), stabilizing its conformation .
- In contrast, Olmesartan Medoxomil’s crystal structure reveals intermolecular C–H···O and N–H···N bonds, contributing to its stability in solid formulations .
Biological Activity
Methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its role in various biological activities. The molecular formula is CHNO, with a molar mass of approximately 250.26 g/mol. The presence of the imidazole moiety contributes to its pharmacological profile.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazole, including this compound, exhibit notable antimicrobial properties. For instance, Jain et al. evaluated the antibacterial activity of various imidazole derivatives against Gram-positive and Gram-negative bacteria using the cylinder wells diffusion method. The results indicated significant zones of inhibition, suggesting potential use as antimicrobial agents.
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound | Zone of Inhibition (mm) |
|---|---|
| 1a (50 µg/mL) | S. aureus: 23.09 |
| 1b (150 µg/mL) | E. coli: 42.85 |
| 1c (50 µg/mL) | B. subtilis: 19.04 |
| 1d (150 µg/mL) | B. megaterium: 38.09 |
These findings highlight the compound's potential as an effective antimicrobial agent against various pathogens .
Anti-inflammatory Activity
The anti-inflammatory properties of imidazole derivatives have also been extensively studied. Compounds similar to this compound showed inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Table 2: COX Inhibition by Imidazole Derivatives
| Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
The data indicate that certain derivatives possess selective inhibition against COX-2, which may lead to reduced side effects compared to non-selective NSAIDs .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of imidazole derivatives:
- Antimicrobial Resistance : A study by Rawat et al. focused on developing compounds to combat metronidazole-resistant strains of Helicobacter pylori. Compounds synthesized showed promising antibacterial activity against both sensitive and resistant strains .
- Synthesis and Evaluation : Researchers synthesized various imidazole derivatives and evaluated their biological activities through in vitro assays, demonstrating their potential as therapeutic agents for infections and inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
